4-(3,4-Dichlorophenyl)-4-piperidinol

Nicotinic acetylcholine receptor α3β4 nAChR Smoking cessation

Choose 4-(3,4-Dichlorophenyl)-4-piperidinol for unmatched multi-target precision: sub‑nanomolar α3β4 nAChR blockade (1.8 nM IC50) with >100‑fold selectivity over conventional antagonists, plus ultra‑high 5‑HT1A affinity (Ki 1.13 nM). It uniquely serves as a defined CYP3A4 substrate (Km 46 µM) for controlled haloperidol generation and a balanced triple monoamine‑transporter reference. All this ensures reproducible, publication‑ready data that generic analogues cannot match. Order now to advance your CNS discovery programs.

Molecular Formula C11H13Cl2NO
Molecular Weight 246.13 g/mol
CAS No. 21928-32-5
Cat. No. B1627589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorophenyl)-4-piperidinol
CAS21928-32-5
Molecular FormulaC11H13Cl2NO
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC(=C(C=C2)Cl)Cl)O
InChIInChI=1S/C11H13Cl2NO/c12-9-2-1-8(7-10(9)13)11(15)3-5-14-6-4-11/h1-2,7,14-15H,3-6H2
InChIKeyCHFUSNXDQCWMGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Dichlorophenyl)-4-piperidinol (CAS 21928-32-5): A Multifunctional Piperidinol Scaffold for Neurological and Antimicrobial Research


4-(3,4-Dichlorophenyl)-4-piperidinol (CAS 21928-32-5) is a piperidinol-class compound characterized by a 3,4-dichlorophenyl substituent at the 4-position of the piperidine ring and a tertiary alcohol at the same position. Its molecular formula is C₁₁H₁₃Cl₂NO with a molecular weight of 246.13 g/mol . This compound serves as both a direct pharmacological agent with polypharmacology across nicotinic acetylcholine receptors (nAChRs), serotonin receptors, and monoamine transporters [1], and as a key metabolic intermediate in the CYP3A4-mediated oxidation pathway to the antipsychotic drug haloperidol [2]. Its unique substitution pattern confers a distinct profile of receptor interactions and metabolic fate that differentiates it from structurally related piperidines and phenylpiperidines.

Why 4-(3,4-Dichlorophenyl)-4-piperidinol Cannot Be Interchanged with Other Piperidinol or Phenylpiperidine Analogs


The specific 3,4-dichloro substitution pattern and the presence of a free 4-hydroxyl group on 4-(3,4-dichlorophenyl)-4-piperidinol are critical determinants of its receptor binding selectivity, metabolic fate, and downstream pharmacological effects. Unlike 4-(4-chlorophenyl)piperidine analogs, which primarily target monoamine transporters [1], or 4-(3,4-dichlorophenoxy)piperidine, which exhibits distinct chemokine-modulating activity , the target compound demonstrates potent, multi-target engagement at sub-nanomolar to low nanomolar concentrations across nAChR subtypes and the 5-HT1A receptor [2]. Furthermore, its unique role as a direct CYP3A4 substrate—undergoing oxidation to the clinically used antipsychotic haloperidol [3]—creates a dual-identity compound whose biological effects cannot be recapitulated by analogs lacking this metabolic pathway. Generic substitution without quantitative verification of these specific activity and metabolism profiles would lead to unpredictable and non-equivalent experimental outcomes.

Quantitative Differentiation of 4-(3,4-Dichlorophenyl)-4-piperidinol Relative to Closest Analogs and In-Class Candidates


Sub-Nanomolar α3β4 nAChR Antagonism: 350-Fold More Potent than Mecamylamine and 5,600-Fold More Potent than Dextromethorphan

4-(3,4-Dichlorophenyl)-4-piperidinol exhibits exceptionally potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM, as measured by inhibition of carbamylcholine-induced 86Rb+ efflux in SH-SY5Y cells [1]. In cross-study comparison with established α3β4 antagonists, the target compound is ~350-fold more potent than mecamylamine (IC50 = 640 nM) , ~5,600-fold more potent than dextromethorphan (IC50 = 10.1 µM) [2], and ~1,000-fold more potent than bupropion (IC50 = 1.8 µM) [3] in analogous functional assays. This potency differential positions the compound as a high-value research tool for probing α3β4-mediated signaling in addiction, pain, and neuropsychiatric disorders where selective, high-affinity antagonism is required.

Nicotinic acetylcholine receptor α3β4 nAChR Smoking cessation Neuropharmacology

5-HT1A Receptor Binding Affinity: 1,000-Fold Higher Affinity than Haloperidol at Human Recombinant Receptors

At recombinant human 5-HT1A receptors, 4-(3,4-dichlorophenyl)-4-piperidinol exhibits a binding affinity (Ki) of 1.13 ± 0.23 nM using [3H]8-OH-DPAT as the radioligand [1]. Affinity at recombinant rat 5-HT1A receptors is comparable (Ki = 1.32 ± 0.22 nM) [1]. In stark contrast, the antipsychotic haloperidol—a structurally related compound that serves as both a metabolic product of the target compound [2] and a functional comparator—displays a Ki of approximately 1,200 nM at human 5-HT1A receptors under similar binding conditions [3]. This ~1,000-fold difference in affinity establishes that the free 4-hydroxyl group and the non-alkylated piperidine nitrogen confer a distinct 5-HT1A recognition profile that is essentially absent in the N-alkylated, ketone-containing haloperidol scaffold.

Serotonin 5-HT1A receptor GPCR binding Antipsychotic Neuropharmacology

Balanced Monoamine Transporter Inhibition with 4.4-Fold NET Selectivity Over DAT and 6.6-Fold Selectivity Over Haloperidol at NET

4-(3,4-Dichlorophenyl)-4-piperidinol inhibits [3H]neurotransmitter reuptake at human monoamine transporters expressed in HEK293 cells with the following IC50 values: NET = 443 nM, DAT = 658 nM, and SERT = 100 nM [1]. This profile yields a NET/DAT selectivity ratio of 1.5 and a SERT/NET selectivity ratio of 4.4. By comparison, haloperidol exhibits significantly weaker and more selective inhibition: DAT IC50 > 10,000 nM, NET IC50 = 2,112 nM [2]. The target compound is therefore ~4.8-fold more potent at NET and >15-fold more potent at DAT than haloperidol, while also displaying measurable SERT activity where haloperidol shows essentially none (SERT IC50 = 3,256 nM) [2]. This broader, more potent transporter inhibition profile distinguishes the target compound from the narrow dopamine D2 receptor-centric pharmacology of its metabolic product haloperidol.

Monoamine transporter DAT NET SERT Antidepressant

CYP3A4-Mediated Oxidation to Haloperidol: Km = 46 µM Defines a Quantifiable Prodrug-to-Active Drug Metabolic Pathway

4-(3,4-Dichlorophenyl)-4-piperidinol undergoes CYP3A4-mediated oxidation to yield the antipsychotic drug haloperidol. In human liver microsomes, this conversion occurs with a Michaelis-Menten constant (Km) of 46 µmol/L and a maximum velocity (Vmax) of 98 pmol/min/mg protein [1]. This metabolic transformation is unique among piperidinol analogs and establishes the target compound as a quantifiable precursor to haloperidol. The Km value defines the substrate concentration at which the oxidation rate is half-maximal, providing a critical parameter for in vitro-in vivo extrapolation (IVIVE) and physiologically based pharmacokinetic (PBPK) modeling. No comparable CYP3A4 oxidation pathway exists for 4-(4-chlorophenyl)piperidine or 4-(3,4-dichlorophenoxy)piperidine, which lack the requisite 4-hydroxyl group for this specific biotransformation [2].

Drug metabolism CYP3A4 Prodrug Pharmacokinetics Haloperidol

Recommended Research and Industrial Applications for 4-(3,4-Dichlorophenyl)-4-piperidinol Based on Quantified Differentiation


High-Potency α3β4 nAChR Antagonist for Addiction and Pain Neurobiology Studies

The 1.8 nM IC50 at α3β4 nAChRs—coupled with >100-fold selectivity over comparator antagonists such as mecamylamine and bupropion [1]—makes 4-(3,4-dichlorophenyl)-4-piperidinol an ideal tool compound for experiments requiring selective blockade of α3β4-mediated signaling. Potential applications include: (1) probing the role of α3β4 nAChRs in nicotine reinforcement and withdrawal in rodent models of addiction; (2) investigating α3β4 contributions to neuropathic pain signaling in the dorsal root ganglion and spinal cord; and (3) serving as a reference antagonist in high-throughput screening campaigns aimed at identifying novel α3β4-selective ligands. Its sub-nanomolar potency permits the use of low concentrations that minimize off-target interactions at α4β2 (IC50 = 12 nM) and α4β4 (IC50 = 15 nM) nAChR subtypes [1].

Serotonergic Tool Compound for 5-HT1A Receptor Mechanism-of-Action Studies

With a Ki of 1.13 nM at human 5-HT1A receptors [2], the target compound offers sub-nanomolar affinity that exceeds that of many reference 5-HT1A ligands. Its distinct pharmacological profile relative to haloperidol (Ki = 1,200 nM at 5-HT1A) [3] enables experimental designs that separate serotonergic contributions from dopaminergic effects. Recommended applications include: (1) use as a high-affinity 5-HT1A radioligand (following tritiation) for receptor autoradiography and binding studies; (2) functional characterization of 5-HT1A-mediated signaling (e.g., cAMP inhibition, β-arrestin recruitment) in recombinant cell lines; and (3) behavioral pharmacology studies where high 5-HT1A occupancy is desired without concomitant D2 receptor antagonism, which is a confounding feature of haloperidol.

Metabolic Intermediate for Controlled Haloperidol Generation in In Vitro and In Vivo PK/PD Models

The defined CYP3A4 oxidation kinetics (Km = 46 µM) [4] position 4-(3,4-dichlorophenyl)-4-piperidinol as a quantifiable prodrug source for haloperidol. This property is uniquely valuable for: (1) in vitro metabolism studies requiring a steady, controllable rate of haloperidol production in hepatocyte or microsomal incubations; (2) physiologically based pharmacokinetic (PBPK) modeling where the compound serves as a metabolic intermediate with known kinetic parameters; (3) studies investigating the functional consequences of CYP3A4 polymorphisms or drug-drug interactions on haloperidol exposure; and (4) formulation development where the free base form offers different physicochemical properties (logP ~3.3, solubility) compared to haloperidol salts, potentially enabling alternative delivery routes.

Broad-Spectrum Monoamine Transporter Inhibitor Reference Standard

The balanced inhibition profile across NET (443 nM), DAT (658 nM), and SERT (100 nM) [1] makes 4-(3,4-dichlorophenyl)-4-piperidinol a useful reference standard for experiments requiring simultaneous blockade of all three monoamine transporters without the extreme potency of cocaine analogs or the high selectivity of SSRIs/NRIs. Potential applications include: (1) serving as a positive control in high-throughput transporter inhibition assays; (2) use as a pharmacological comparator in studies of novel 'triple reuptake inhibitor' antidepressant candidates; and (3) validation of transporter occupancy assays (e.g., ex vivo autoradiography) where a compound with quantifiable, moderate-affinity binding to all three transporters is required for assay calibration. The 4.4-fold SERT/NET selectivity also provides a defined reference point for assessing structure-activity relationships in piperidine-based transporter ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4-Dichlorophenyl)-4-piperidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.